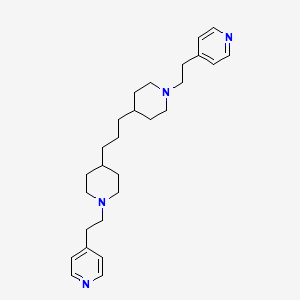

1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[4-[3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N4/c1(2-24-8-18-30(19-9-24)22-12-26-4-14-28-15-5-26)3-25-10-20-31(21-11-25)23-13-27-6-16-29-17-7-27/h4-7,14-17,24-25H,1-3,8-13,18-23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKZXUNEYKANQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCC2CCN(CC2)CCC3=CC=NC=C3)CCC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Metal Ligand Interactions of 1,3 Bis 2 Pyridin 4 Ylethylpiperidin 4 Yl Propane

Ligand Design Principles: Denticity and Coordination Modes

The structure of 1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane is characterized by two pyridyl and two piperidine (B6355638) nitrogen atoms, connected by a flexible propane (B168953) linker. This design imparts a combination of rigidity from the heterocyclic rings and flexibility from the aliphatic chain, making it a versatile building block for supramolecular assembly.

The ligand possesses four potential nitrogen donor sites: two pyridyl and two piperidine nitrogens. The pyridyl nitrogen, with its sp² hybridization, is a well-established coordination site for a wide range of transition metals. Pyridine (B92270) and its derivatives are classified as L-type ligands, acting as two-electron donors with intermediate softness in the context of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org The coordination of the pyridyl group is generally directed along the lone pair of the nitrogen atom.

The piperidine nitrogens are sp³ hybridized and are part of a saturated heterocyclic system. The incorporation of a piperidine moiety into a ligand framework can enhance the stability of the resulting metal complexes compared to their acyclic analogues. nih.gov However, the piperidine ring exists in a thermodynamically favored chair conformation, which can introduce steric constraints and influence the orientation of the nitrogen lone pair for coordination. nih.gov In ligands containing both pyridyl and piperidine (or similar piperazine) moieties, both nitrogen types have been shown to participate in metal coordination. nih.govnih.gov The specific coordination mode would likely depend on the metal ion's preferred geometry, the steric bulk around the ligand, and the reaction conditions.

The presence of four nitrogen atoms suggests the potential for the ligand to act in a variety of denticities, from a simple monodentate fashion through a single pyridyl nitrogen to a tetradentate bridging ligand coordinating to multiple metal centers.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Structural Outcome |

| Monodentate | Coordination through one pyridyl nitrogen. | Simple metal complex |

| Bidentate (Chelating) | Coordination of both a pyridyl and a piperidine nitrogen from the same arm to a single metal center. | Formation of a large chelate ring |

| Bidentate (Bridging) | Coordination of the two pyridyl nitrogens to two different metal centers. | 1D, 2D, or 3D coordination polymer |

| Tridentate | Coordination of one pyridyl and both piperidine nitrogens, or both pyridyl and one piperidine nitrogen. | More complex discrete or polymeric structures |

| Tetradentate (Bridging) | Coordination of all four nitrogen atoms to multiple metal centers. | Highly connected 3D network |

The propane linker connecting the two piperidine units provides significant conformational flexibility. Similar to the well-studied ligand 1,3-bis(4-pyridyl)propane (bpp), the aliphatic chain can adopt various conformations, such as trans (anti) and gauche. researchgate.net This flexibility allows the ligand to act as a versatile linker, capable of bridging metal centers at varying distances and angles. The conformation adopted by the linker is a critical factor in determining the final topology of the resulting coordination network. researchgate.net The interplay between the linker's flexibility and the geometric preferences of the metal center can lead to the formation of diverse supramolecular isomers. st-andrews.ac.uk This adaptability makes such ligands valuable in the crystal engineering of coordination polymers with desired network topologies. researchgate.net

Formation of Metal Complexes and Coordination Polymers

The multidentate and flexible nature of this compound makes it an ideal candidate for the construction of complex coordination compounds, including discrete molecules and extended polymeric networks through self-assembly processes.

Self-assembly in coordination chemistry relies on the spontaneous organization of molecules into ordered structures, driven by the formation of coordinate bonds between metal ions and ligands. The outcome of the self-assembly process is governed by the interplay of the coordination geometry of the metal ion and the denticity and flexibility of the ligand. nih.gov For a ligand like this compound, mixing with metal ions in solution is expected to lead to the formation of either discrete polynuclear complexes or infinite coordination polymers. The final architecture will be dictated by factors such as the metal-to-ligand ratio, the nature of the counter-anion, and the solvent system used.

The design of coordination polymers (CPs) and metal-organic frameworks (MOFs) hinges on the predictable assembly of metal nodes and organic linkers. mdpi.com The use of flexible ligands like 1,3-bis(4-pyridyl)propane has been shown to be effective in the synthesis of 1D, 2D, and 3D networks. researchgate.net Given its structural similarities, this compound is also expected to be a suitable component for constructing such extended structures.

By coordinating through its pyridyl nitrogen atoms in a bridging fashion, the ligand can connect metal centers into chains, layers, or three-dimensional frameworks. The additional piperidine nitrogens could also participate in coordination, potentially leading to higher connectivity nodes and more complex network topologies. The combination of this ligand with other co-ligands, such as dicarboxylates, could further diversify the resulting structures, leading to frameworks with interesting properties. rsc.org

The choice of the metal center plays a crucial role in directing the structure of the resulting coordination compound. rsc.org Metal ions exhibit distinct preferences for coordination numbers and geometries (e.g., linear, tetrahedral, square planar, octahedral). These preferences, in conjunction with the ligand's conformational freedom, will determine the final architecture.

For instance, a metal ion that favors a tetrahedral geometry, such as Zn(II) or Cd(II), might form a diamondoid framework if the ligand adopts a suitable bent conformation. rsc.org In contrast, a metal ion with a preference for octahedral geometry, like Ni(II) or Co(II), could lead to the formation of a more densely packed structure, potentially with the piperidine nitrogens also involved in coordination. jscimedcentral.com The interplay between the ligand's flexibility and the metal's coordination preference is a key principle in the rational design of coordination polymers with specific topologies. researchgate.net

Table 2: Predicted Geometries and Topologies based on Metal Ion

| Metal Ion | Typical Coordination Geometry | Potential Complex/Network Topology |

| Ag(I) | Linear, Trigonal, Tetrahedral | 1D chains, helical structures, or 2D networks |

| Cu(II) | Square Planar, Tetrahedral, Octahedral (Jahn-Teller distorted) | Diverse structures from discrete complexes to 3D frameworks |

| Zn(II) | Tetrahedral | 3D interpenetrating networks (e.g., diamondoid) |

| Cd(II) | Octahedral, Pentagonal Bipyramidal | 2D layers or 3D frameworks |

| Ni(II) | Square Planar, Octahedral | 1D chains or 2D grids |

| Co(II) | Tetrahedral, Octahedral | 1D zigzag chains or complex 3D networks |

Computational and Theoretical Investigations of 1,3 Bis 2 Pyridin 4 Ylethylpiperidin 4 Yl Propane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, energies, and a host of electronic properties with a high degree of accuracy.

Conformational analysis of this compound would typically be initiated by identifying all rotatable bonds. A systematic search or a more sophisticated method like molecular dynamics with simulated annealing can then be used to explore the potential energy surface. The goal is to identify the low-energy conformers, which are the most likely to be populated at a given temperature. For each of these conformers, quantum chemical calculations, often using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would be performed to obtain accurate geometries and relative energies.

Table 1: Hypothetical Relative Energies of Low-Energy Conformers of 1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane

| Conformer | Dihedral Angle 1 (°C) (C-C-C-C of propane (B168953) linker) | Dihedral Angle 2 (°C) (N-C-C-C of ethyl linker) | Relative Energy (kcal/mol) |

| A | 180 (anti) | 180 (anti) | 0.00 |

| B | 60 (gauche) | 180 (anti) | 0.85 |

| C | 180 (anti) | 60 (gauche) | 1.20 |

| D | 60 (gauche) | 60 (gauche) | 2.50 |

Note: This data is illustrative and represents a plausible outcome of a conformational analysis.

The distribution of electrons within a molecule governs its chemical reactivity. Quantum chemical calculations can provide a detailed picture of the electron density, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is often visualized through molecular electrostatic potential (MEP) maps. For this compound, the nitrogen atoms of the pyridine (B92270) rings are expected to be regions of high electron density, making them potential sites for protonation or coordination to metal ions.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the molecule's electronic transitions and its ability to act as an electron donor or acceptor. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

Table 2: Hypothetical Frontier Orbital Energies for the Most Stable Conformer of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field—a set of empirical energy functions.

For this compound, MD simulations in a solvent, such as water, would reveal how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules. These simulations can provide information on the flexibility of the linkers, the stability of different conformers in solution, and the formation of intramolecular hydrogen bonds. The trajectory of the simulation can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions (RDFs) to understand solvent organization around the molecule.

Ligand-Biomolecular Docking and Interaction Modeling

Given its structure, which includes features common in pharmacologically active molecules (piperidine and pyridine rings), this compound could potentially interact with biological macromolecules such as proteins. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govtandfonline.com

Docking studies would involve placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. scielo.brmdpi.com This can help to identify potential biological targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-protein complex. The flexibility of the ligand is a critical factor in these simulations. nih.gov

Predictive Modeling for Self-Assembly and Supramolecular Interactions

The presence of pyridine rings in this compound suggests the possibility of its involvement in self-assembly processes to form larger, ordered structures. researchgate.net The pyridine moieties can participate in hydrogen bonding and pi-pi stacking interactions, which are key driving forces for supramolecular assembly. researchgate.net

Predictive modeling in this context could involve a combination of quantum chemical calculations on dimers or small clusters of the molecule to understand the fundamental interactions, followed by coarse-grained molecular dynamics simulations to explore the formation of larger aggregates. These models can help to predict the likely geometries of self-assembled structures and the conditions under which they might form.

Development of Force Fields for Simulation of Complex Systems

Accurate molecular dynamics simulations are critically dependent on the quality of the force field used. nih.gov While general-purpose force fields like AMBER or CHARMM exist, they may not have parameters that are specifically optimized for a novel molecule like this compound.

The development of a specific force field for this compound would involve a process of parameterization. nih.gov This typically includes:

Bonded parameters (bond lengths, angles, dihedrals): These are often derived from quantum chemical calculations of the molecule's geometry and vibrational frequencies.

Non-bonded parameters (van der Waals interactions and partial atomic charges): Partial charges are often calculated to reproduce the quantum mechanically derived electrostatic potential. Lennard-Jones parameters may be taken from existing atom types or refined to match experimental data (if available) or high-level quantum chemical calculations of intermolecular interaction energies.

An automated and validated protocol, integrating quantum mechanical calculations with classical simulations, can be employed for the development of an accurate intermolecular force field. nih.gov

Medicinal Chemistry and Chemical Biology Perspectives

Scaffold Design for Biological Target Interaction

The design of 1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane features a symmetrical structure with a central lipophilic propane (B168953) linker connecting two piperidine (B6355638) rings. Each piperidine ring is, in turn, substituted with a pyridin-4-ylethyl group at the nitrogen atom. This arrangement suggests a design strategy aimed at creating a bivalent ligand capable of interacting with two binding sites simultaneously, or a molecule with a specific three-dimensional conformation to fit into a complex binding pocket.

The molecular structure of this compound allows for a variety of non-covalent interactions that are fundamental to molecular recognition by biological targets:

Hydrogen Bonding: The nitrogen atoms in both the piperidine and pyridine (B92270) rings can act as hydrogen bond acceptors. The secondary amine in a protonated state could also act as a hydrogen bond donor.

Hydrophobic Interactions: The propane linker and the ethyl spacers, as well as the carbon frameworks of the piperidine and pyridine rings, contribute to the molecule's lipophilicity and can engage in hydrophobic interactions with nonpolar regions of a binding site.

Aromatic Interactions: The pyridine rings can participate in π-π stacking or cation-π interactions, which are crucial for binding to many protein targets, including enzymes and receptors.

The flexibility of the propane and ethyl linkers allows the two pyridinylethylpiperidine moieties to adopt various spatial orientations, potentially enabling the molecule to adapt to the topology of different binding sites.

| Modification | Rationale | Potential Impact on Activity |

| Varying the length of the central propane linker | To optimize the distance between the two piperidine units for enhanced bivalent binding. | Shorter or longer linkers could either improve or diminish binding affinity depending on the target's architecture. |

| Altering the substitution pattern on the pyridine ring | To modulate electronic properties and hydrogen bonding capacity. | Introduction of electron-donating or withdrawing groups could fine-tune binding interactions. |

| Modifying the ethyl linker | To alter flexibility and steric bulk. | Changes could affect the optimal positioning of the pyridine rings within the binding pocket. |

| Substitution on the piperidine ring | To introduce additional interaction points or modify solubility. | Could lead to improved potency, selectivity, or pharmacokinetic properties. |

This table is a hypothetical representation of potential SAR studies.

Interaction with Biomolecular Systems (e.g., enzymes, receptors), focusing on molecular mechanisms

The structural motifs within this compound suggest potential interactions with several classes of biomolecular targets. The presence of the bis-piperidylpropane core is particularly noteworthy. A study on derivatives of the simpler analog, 1,3-di-4-piperidylpropane, has shown significant inhibitory activity against acetylcholinesterase (AChE). This suggests that the bis-piperidine scaffold can effectively span the active site of AChE, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

Extrapolating from this, this compound, with its additional pyridinylethyl groups, could exhibit a similar or enhanced mode of action. The pyridine rings could form additional π-stacking or hydrogen bonding interactions within the enzyme's gorge, potentially leading to increased potency and/or selectivity.

Strategies for Modulating Biological Pathways via Ligand Binding

By binding to specific enzymes or receptors, this compound could modulate various biological pathways. For instance, as a potential cholinesterase inhibitor, it could increase acetylcholine (B1216132) levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

If the compound were to interact with a specific GPCR, it could act as an agonist or antagonist, thereby initiating or blocking downstream signaling cascades. The bivalent nature of the ligand could be particularly effective in inducing receptor dimerization or clustering, a mechanism that is increasingly recognized as important for the function of many receptors.

Prodrug Design and Bioconjugation Strategies

To improve the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, prodrug and bioconjugation strategies could be employed.

Prodrug Design:

A common strategy for piperidine-containing compounds, especially those targeting the CNS, is the design of prodrugs that can cross the blood-brain barrier more effectively. This could involve masking the basic nitrogen of the piperidine ring with a labile group that is cleaved enzymatically in the brain to release the active compound.

| Prodrug Moiety | Cleavage Mechanism | Potential Advantage |

| Ester or Carbonate | Esterases | Increased lipophilicity for better membrane permeability. |

| N-oxide | Reductases | Can be designed for targeted release in specific tissues. |

| Dihydropyridine | Oxidation | Can facilitate brain-specific delivery. |

This table presents common prodrug strategies and is not based on specific data for the target compound.

Bioconjugation Strategies:

Bioconjugation involves linking the molecule to a larger biomolecule, such as a peptide, antibody, or oligonucleotide, to achieve targeted delivery. For a compound like this compound, this could be a strategy to deliver it to specific cell types or tissues. For example, conjugation to a peptide that targets a receptor overexpressed on cancer cells could be a strategy for developing a targeted anticancer agent. The pyridine rings could also serve as ligands for coordination with metal ions, opening possibilities for applications in bioimaging or as metallodrugs.

Advanced Characterization Techniques for Structural Elucidation

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the connectivity of the atoms in 1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane, as well as detailed information about bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the molecule's conformation in the solid state and how the individual molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 18.789 |

| α (°) | 90 |

| β (°) | 95.67 |

| γ (°) | 90 |

| Volume (ų) | 2924.5 |

| Z | 4 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from a single-crystal X-ray diffraction experiment.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments would further be used to induce fragmentation of the parent ion. The analysis of these fragment ions provides valuable information about the molecule's structure, helping to piece together the connectivity of its various components.

Hypothetical High-Resolution Mass Spectrometry Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 489.3648 | 489.3651 |

| [M+Na]⁺ | 511.3467 | 511.3470 |

Note: The data in this table is hypothetical and illustrates the expected results from an HRMS analysis.

Chiral Separation Techniques for Enantiomer and Diastereomer Resolution

Given the presence of stereocenters within the piperidine (B6355638) rings of this compound, the molecule can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC), would be essential for resolving these different stereoisomers. These methods utilize a chiral stationary phase that interacts differently with each stereoisomer, allowing for their separation and quantification. The successful resolution of these isomers is crucial for understanding their individual biological activities, as stereoisomers of a compound often exhibit different pharmacological and toxicological profiles.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of a complex molecule like 1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane presents a significant challenge that future research could address. A plausible retrosynthetic analysis suggests that the molecule could be assembled from key building blocks: a 1,3-disubstituted propane (B168953) unit, a piperidine-4-one derivative, and a 4-vinylpyridine (B31050) moiety.

Future synthetic strategies would likely focus on:

Green Chemistry Principles: Employing catalytic methods to reduce waste and improve atom economy. For instance, using transition-metal catalysts for the key C-C bond-forming reactions. The use of environmentally benign solvents and reagents would also be a critical consideration.

Flow Chemistry: Investigating continuous flow processes for the synthesis. This technology can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods.

| Synthetic Step | Potential Method | Key Considerations |

| Piperidine (B6355638) ring formation | Reductive amination of a suitable diketone with ammonia | Catalyst selection, pressure, and temperature control |

| Attachment of ethylpyridine side chains | Michael addition of 4-vinylpyridine to the piperidine nitrogen | Base catalysis, solvent choice |

| Coupling to propane linker | Nucleophilic substitution with a 1,3-dihalopropane | Reaction kinetics, prevention of side reactions |

Exploration of New Coordination Modes and Multimetallic Complexes

The structure of this compound, featuring two pyridine (B92270) and two piperidine nitrogen atoms, makes it a potentially versatile ligand for coordination chemistry. The spatial arrangement and flexibility of the propane linker would allow for various coordination modes.

Future research in this area could explore:

Monometallic Complexes: Investigating the coordination of a single metal ion to the two pyridine nitrogens, forming a large chelate ring. The piperidine nitrogens could remain uncoordinated or interact weakly with the metal center.

Bimetallic and Polymetallic Complexes: The ligand's design is ideal for bridging two or more metal centers, leading to the formation of discrete bimetallic complexes or extended coordination polymers. The distance and orientation of the metal centers could be tuned by the conformation of the flexible propane linker.

Supramolecular Assemblies: Utilizing non-covalent interactions, such as hydrogen bonding and π-π stacking (between the pyridine rings), to construct complex three-dimensional structures.

| Coordination Mode | Potential Metal Ions | Resulting Structure |

| Bidentate (N,N'-pyridyl) | Transition metals (e.g., Cu(II), Zn(II), Ag(I)) | Mononuclear macrocyclic complexes |

| Bridging (bis-monodentate) | Lanthanides, transition metals | Dinuclear complexes, 1D coordination polymers |

| Tetradentate (all four nitrogens) | Large metal ions or cluster nodes | 3D Metal-Organic Frameworks (MOFs) |

Integration into Advanced Functional Materials

The potential coordination chemistry of this compound opens avenues for its use as a building block in advanced functional materials.

Potential applications to be investigated include:

Porous Materials: As a linker in the synthesis of Metal-Organic Frameworks (MOFs) or Porous Coordination Polymers (PCPs). The flexibility of the ligand could lead to materials with interesting dynamic properties, such as guest-induced structural transformations, which are desirable for applications in gas storage and separation.

Catalysis: The multimetallic complexes formed with this ligand could serve as catalysts or catalyst supports. The proximity of two metal centers in a bimetallic complex could enable cooperative catalytic activity for various organic transformations.

Luminescent Materials: Coordination to specific metal ions, such as lanthanides or d10 transition metals, could result in luminescent materials with potential applications in sensing, bio-imaging, or light-emitting devices.

Computational Design of Next-Generation Analogues for Targeted Interactions

Computational chemistry will be a vital tool in guiding the future development of analogues of this compound.

Future computational studies could focus on:

Conformational Analysis: Predicting the preferred conformations of the free ligand and its metal complexes to understand its coordination behavior.

Ligand Modification: In silico design of derivatives with modified linker lengths (e.g., using butane (B89635) or pentane (B18724) instead of propane) or different donor groups to tune the properties of the resulting materials. For example, introducing substituents on the pyridine rings could modulate their electronic properties and steric bulk.

Host-Guest Interactions: Simulating the interaction of potential guest molecules within the pores of hypothetical MOFs constructed from this ligand to predict their adsorption and separation performance.

| Computational Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Optimize geometry and predict electronic properties of metal complexes | Understanding of bonding and potential reactivity |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand and its assemblies | Insight into structural flexibility and guest interactions |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature of metal-ligand and non-covalent interactions | Detailed electronic structure information |

Synergistic Approaches in Chemical Synthesis, Characterization, and Theoretical Studies

A holistic and synergistic approach will be essential for unlocking the full potential of this compound and its derivatives.

This integrated approach would involve:

Iterative Design-Synthesis-Characterization Cycle: Using computational predictions to design new ligands, followed by their synthesis and detailed characterization using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry.

Advanced Spectroscopic and Crystallographic Analysis: Thoroughly characterizing the synthesized metal complexes and materials to understand their structure-property relationships.

Feedback Loop: Using the experimental results to refine and validate the computational models, leading to more accurate predictions and a deeper understanding of the underlying chemical principles. This iterative process will accelerate the discovery of new materials with desired functionalities.

Q & A

Q. Basic

- Data collection : Single-crystal XRD with MoKα radiation (λ = 0.71073 Å) at 296 K, as described for analogous MOF ligands .

- Software : Use SHELX suite (SHELXL for refinement, SHELXS for solution) for small-molecule crystallography. Initial data processing with WinGX or similar interfaces .

- Key parameters : Monitor R-factors (e.g., R1 < 0.05 for high-quality data) and check for systematic errors like absorption or twinning .

Q. Advanced

- Handling twinned data : Employ SHELXL’s TWIN/BASF commands to model twin domains, especially in low-symmetry space groups (e.g., P21/n) .

- Anisotropic displacement : Refine non-hydrogen atoms anisotropically to account for thermal motion, critical for accurate bond-length determination (e.g., Mn–N bonds in MOFs ).

How does the ligand geometry influence its coordination chemistry in metal-organic frameworks (MOFs)?

Q. Advanced

- Coordination flexibility : The ligand’s two pyridyl groups and piperidine spacers enable versatile binding modes (e.g., bridging or chelating). In Mn(II) MOFs, it adopts a distorted octahedral geometry, linking metal centers into 1D chains .

- Supramolecular interactions : Hydrogen bonding (e.g., N–H···O) and π-π stacking between pyridyl groups stabilize 3D networks, affecting porosity and guest adsorption .

- Design considerations : Vary spacer length (propane vs. ethylene) or substituents to tune framework dimensionality and stability .

How should researchers address contradictions in crystallographic or spectroscopic data?

Q. Advanced

- Data validation : Cross-check XRD results with computational models (e.g., Mercury or OLEX2) to resolve bond-length discrepancies. For example, Mn–N bond lengths in MOFs should align with literature values (~2.1–2.3 Å) .

- Spectroscopic cross-correlation : Compare IR vibrational modes (e.g., C–N stretches at ~1600 cm<sup>-1</sup>) with DFT-calculated spectra to confirm assignments.

- Error analysis : Use SHELXL’s ADP analysis to identify over-parameterization in refinement, which may artificially lower R-factors .

What safety protocols are critical when handling this compound?

Q. Basic

- Hazard mitigation : Use fume hoods, gloves, and goggles due to potential skin/eye irritation (GHS H315, H319) .

- Storage : Keep in airtight containers under inert gas (e.g., N2) to prevent hygroscopic degradation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

What advanced computational methods support the study of this ligand’s electronic properties?

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier orbitals (HOMO/LUMO) and charge distribution, aiding in reactivity studies.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the ligand’s pyridyl motifs for hydrogen bonding .

How does this ligand compare to other N-donor ligands in catalysis or material science?

Q. Advanced

- Catalytic activity : Unlike rigid ligands (e.g., 4,4′-bipyridine), its flexible propane spacer allows adaptive coordination, enhancing catalytic turnover in asymmetric reactions .

- MOF stability : Higher thermal stability (>300°C) compared to azopyridine-based frameworks due to stronger Mn–N bonds and interchain hydrogen bonding .

What strategies improve reproducibility in ligand synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.